![molecular formula C17H17BrN6O3 B2519139 3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921539-15-3](/img/structure/B2519139.png)
3-(5-bromo-2-methoxyphenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-e]purine, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Triazoles are known to participate in a variety of reactions, including nucleophilic substitutions .Scientific Research Applications
- BRITP’s Role : Researchers have designed and synthesized BRITP derivatives featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds exhibit potent cytotoxic activity against cancer cell lines (MCF-7, HCT-116, and HepG-2) with IC50 values ranging from 6 to 99 nM. Notably, compounds 14 and 15 demonstrated the best cytotoxic activities .
- BRITP’s Potential : The compound’s inhibitory effects on specific targets could be harnessed to combat parasitic growth .
- In Silico Studies : ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions and drug-likeness assessments guided compound design .
Cancer Treatment (CDK2 Inhibition)
Antiparasitic Agents
Drug Development (Structure-Activity Relationship)
Pharmacokinetic Properties
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
Similar compounds that inhibit cdk2 can affect the cell cycle progression, leading to the inhibition of cell proliferation .
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties, which contribute to their observed antitumor activity .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
properties
IUPAC Name |
8-(5-bromo-2-methoxyphenyl)-1-methyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O3/c1-8(2)23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-7-9(18)5-6-11(10)27-4/h5-8H,1-4H3,(H,19,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHPWEJLWAFVQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=C(C=CC(=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41752546 |
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